3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one
Description
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methoxyphenyl group and fused to a 1-phenyl-1,4-dihydropyridazin-4-one scaffold. This structure combines electron-rich aromatic systems (methoxyphenyl) with a rigid oxadiazole core, which is known for its metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-25-15-9-7-13(8-10-15)18-20-19(26-22-18)17-16(24)11-12-23(21-17)14-5-3-2-4-6-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTSDGOXTCBXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with cyclopropylcarbonyl chloride under basic conditions.
Piperidine Ring Introduction: The benzoxazole intermediate is then reacted with piperidine-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Morpholine Moiety Addition: The final step involves the reaction of the piperidine-benzoxazole intermediate with 3-chloropropylmorpholine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents like DMSO or DMF.
Major Products
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole and dihydropyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549). In vitro assays have reported IC50 values indicating potent activity against these cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound has shown promise in anti-inflammatory applications. Research indicates that it may reduce inflammation markers in vitro, suggesting potential therapeutic benefits in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several oxadiazole derivatives similar to the target compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the oxadiazole ring enhanced antibacterial efficacy, suggesting structure-activity relationships that could guide future drug design.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogues
Table 2: Common Characterization Techniques
Biological Activity
The compound 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a hybrid molecule that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a dihydropyridazinone core linked to an oxadiazole ring and a methoxyphenyl group, contributing to its unique pharmacological properties.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The 1,2,4-oxadiazole scaffold is particularly noted for its role in anticancer therapy due to its ability to inhibit critical enzymes involved in cancer cell proliferation. Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival .
- Modulation of Signaling Pathways : It can affect signaling pathways related to cell proliferation and apoptosis by interacting with growth factors and their receptors .
- Antioxidant Activity : The presence of the methoxy group enhances the compound's antioxidant properties, potentially mitigating oxidative stress in cells .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance:
- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent, with studies indicating effectiveness against both bacterial and fungal strains .
- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation markers in vitro, indicating potential use in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of 1,2,4-oxadiazole derivatives including the target compound against various cancer cell lines. Results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells. This suggests that modifications to the oxadiazole scaffold can enhance cytotoxicity towards malignant cells .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives containing the oxadiazole ring were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting potential for development as new antimicrobial agents .
Data Table: Summary of Biological Activities
| Biological Activity | Target | Effectiveness |
|---|---|---|
| Anticancer | Various cancer cell lines | IC50 < 10 µM |
| Antimicrobial | Bacteria (S. aureus, E. coli) | Significant inhibition |
| Anti-inflammatory | In vitro models | Reduced inflammation markers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
